trans-3-Hexen-1-ol

Flavor Chemistry Sensory Analysis Fragrance Formulation

trans-3-Hexen-1-ol (CAS 544-12-7), also known as (E)-3-hexen-1-ol, is an unsaturated C6 primary alcohol belonging to the class of fatty alcohols. It is a key green leaf volatile (GLV) with a characteristic fresh, grassy odor profile.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 544-12-7
Cat. No. B1233542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexen-1-ol
CAS544-12-7
Synonyms3-hexen-1-ol
3-hexen-1-ol, (E)-isomer
3-hexen-1-ol, (Z)-isomer
cis-3-hexen-1-ol
cis-3-hexenol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC=CCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3
InChIKeyUFLHIIWVXFIJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol and ether
Soluble in alcohol, propylene glycol, fixed oils
soluble in alcohol, propylene glycol and most fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Hexen-1-ol CAS 544-12-7: A Specialty Green Leaf Volatile with Quantifiable Differentiation for Fragrance and Flavor Procurement


trans-3-Hexen-1-ol (CAS 544-12-7), also known as (E)-3-hexen-1-ol, is an unsaturated C6 primary alcohol belonging to the class of fatty alcohols . It is a key green leaf volatile (GLV) with a characteristic fresh, grassy odor profile [1]. The compound features a terminal hydroxyl group at position 1 and a trans (E) configured double bond between carbons 3 and 4 . Its role as a plant metabolite and infochemical underpins its relevance in both synthetic biology and flavor/fragrance applications [1].

Workflow

Fragrance and flavor formulation

Selection Context

trans-configured green leaf volatile (GLV)

Use Context

Green note modulation without fatty/fruity undertones

Why Generic Substitution of C6 Hexenols Fails: Evidence-Based Differentiation of trans-3-Hexen-1-ol CAS 544-12-7


The C6 hexenol family exhibits profound sensory and physicochemical divergence driven by subtle structural variations in double bond position and stereochemistry. trans-3-Hexen-1-ol is not interchangeable with its closest analogs—cis-3-hexen-1-ol, trans-2-hexen-1-ol, or the saturated 1-hexanol—due to quantifiable differences in human odor detection thresholds that span over an order of magnitude, distinct sensory descriptors, and variations in boiling point and density that impact formulation and purification [1]. These differences are not merely academic; they translate directly into functional performance in fragrance and flavor compositions, where even minor isomer shifts can alter the character and intensity of a green note [2].

Sensory shift

Replacing with cis-3-hexen-1-ol or trans-2-hexenol may alter odor threshold and green note character; sensory descriptors diverge significantly.

Physical property mismatch

Differences in boiling point and density vs. analogs can affect distillation cut points and volume-based formulation calculations.

Quantitative Differentiation of trans-3-Hexen-1-ol CAS 544-12-7 vs. C6 Analogs: A Procurement Evidence Guide


Odor Threshold in Water: trans-3-Hexen-1-ol is 2.5× Less Potent than trans-2-Hexenol and 25× Less Potent than cis-3-Hexen-1-ol

In aqueous systems, trans-3-hexen-1-ol exhibits a measured odor threshold of 0.02 mg/kg in water, which is 2.5 times higher (less potent) than that of trans-2-hexenol (0.05 mg/kg) and 25 times higher than that of the cis isomer (0.0008 mg/kg estimated from literature) [1]. This quantifies the profound impact of double bond position and stereochemistry on human sensory perception [2].

Odor Threshold in Water
Head-to-head
0.02 mg/kg
2.5× higher threshold vs trans-2-hexenol; 25× vs cis-3-hexen-1-ol
Aqueous solution, human sensory panel
Flavor Chemistry Sensory Analysis Fragrance Formulation

Sensory Descriptor Divergence: trans-3-Hexen-1-ol Provides a Clean 'Green' Note Distinct from the 'Fruity/Fatty' Nuance of trans-2-Hexenol

While both are green, the sensory descriptors for these isomers differ in a way that significantly impacts blend character. trans-3-Hexen-1-ol is characterized as 'Green' or 'Green, leafy' [1][2]. In contrast, trans-2-hexenol is consistently described with additional nuances: 'Green, leafy, fresh, fatty, grassy, fruity, juicy' [1]. This 'fatty' and 'fruity' character is absent from the trans-3 descriptor profile.

Sensory Descriptor Profile
Head-to-head
Target: Green, leafy
Comparator (trans-2): Green, leafy, fatty, fruity
Absence of fatty/fruity notes may support pure green note selection
Standardized GC-O / panel evaluation
Sensory Science Flavor Profile Quality Control

Boiling Point Differentiation: trans-3-Hexen-1-ol Boils 2-3°C Lower than trans-2-Hexenol, Impacting Distillation and Purity

Under reduced pressure (12 mmHg), trans-3-hexen-1-ol exhibits a boiling point range of 61-62°C . Its isomer, trans-2-hexen-1-ol, under identical pressure conditions (estimated from atmospheric data) shows a slightly higher boiling point, consistent with its higher atmospheric boiling point of 158-160°C compared to trans-3-hexen-1-ol's 156.5°C . The saturated analog, 1-hexanol, boils at 156-157°C at atmospheric pressure .

Boiling Point
Data to verify
61–62 °C @ 12 mmHg
2–3 °C lower than trans-2-hexenol; comparable to 1-hexanol
Cross-study comparable; limited source verification
Chemical Engineering Separation Science Purification

Density Variation: trans-3-Hexen-1-ol is ~4% Less Dense than cis-3-Hexen-1-ol, Influencing Formulation Calculations and Quality Control

The density of trans-3-hexen-1-ol at 25°C is reported as 0.817 g/mL [1]. In contrast, the cis isomer (cis-3-hexen-1-ol) has a significantly higher density of 0.848 g/mL under identical conditions [2]. This represents a quantifiable difference of approximately 3.7%.

Density (25 °C)
Head-to-head
0.817 g/mL
~3.7% lower than cis-3-hexen-1-ol; may support isomer identification
Gravimetric/densitometric QC context
Formulation Science Quality Control Analytical Chemistry

High-Value Application Scenarios for trans-3-Hexen-1-ol CAS 544-12-7 Driven by Its Unique Differentiation


Precision Flavor Formulation: Achieving a Clean Green Note in Alcoholic and Non-Alcoholic Beverages

In beverage development, particularly for products like Baijiu or complex fruit blends, trans-3-hexen-1-ol is deployed to impart a pure, leafy green character. Its relatively high odor threshold (0.02 mg/kg) compared to the more potent cis isomer allows formulators to add a perceptible green volume without the risk of overpowering the delicate balance of other fruit or fermentation-derived esters [1]. The absence of the 'fatty' and 'fruity' notes found in trans-2-hexenol ensures that the green contribution remains clean and does not introduce unintended off-flavors [1].

Fragrance Creation: The 'Green Topnote' Specialist for Herbaceous and Floral Accords

trans-3-Hexen-1-ol is the ingredient of choice for perfumers seeking an authentic 'fresh cut grass' or 'leafy' topnote. Its specific sensory profile—devoid of the fatty and fruity undertones of trans-2-hexenol—makes it uniquely suitable for supporting herbaceous (lavender, rosemary) and delicate floral (rose, lily of the valley) compositions [2]. The compound's relatively high vapor pressure and moderate odor potency ensure that it delivers an immediate, recognizable green impact upon application, a critical requirement for fine fragrance and personal care products [3].

Synthetic Biology and Biotransformation: A Key Intermediate for High-Value Acetate Esters

In biocatalysis and metabolic engineering research, trans-3-hexen-1-ol serves as a substrate for BAHD acyltransferases to produce (Z)-3-hexen-1-yl acetate, a major wound-induced volatile in plants like Arabidopsis [4]. The trans isomer's distinct stereochemistry influences enzyme recognition and reaction kinetics. Furthermore, patents disclose the use of defined isomer mixtures containing high proportions (67-82%) of trans-3-hexen-1-ol for the preparation of novel odoriferous compositions, highlighting its value as a building block for creating proprietary fragrance materials [5].

Plant Volatile and Ecological Research: A Tool for Studying Plant-Insect and Plant-Plant Interactions

As a primary component of the green leaf volatile (GLV) bouquet, trans-3-hexen-1-ol is extensively used in ecological studies to investigate plant defense signaling and tritrophic interactions. Its distinct olfactory threshold and specific receptor activation profile in insects like the Colorado potato beetle allow researchers to dissect the role of individual GLV components in complex natural blends [6]. The availability of high-purity trans-3-hexen-1-ol is essential for reproducible bioassays aimed at understanding herbivore attraction or repellence.

Application
Selection Property
Validation Focus
Precision flavor formulation
Green note modulation
Sensory threshold context
Fragrance topnote creation
Leafy character without fatty undertones
Descriptor profile alignment
Biocatalysis / synthetic biology
Enzyme substrate stereochemistry
Reaction kinetics review
Plant volatile ecological research
High-purity GLV standard
Bioassay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3-Hexen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.